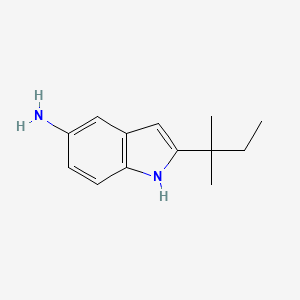

2-(tert-pentyl)-1H-indol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(tert-pentyl)-1H-indol-5-amine, also known as tert-pentyl indole, is a derivative of indole, an aromatic organic compound. It is a white, crystalline solid with a melting point of 117-118 °C. It has been used for a variety of scientific and industrial applications, including drug synthesis, organic chemistry, and spectroscopic analysis.

Wissenschaftliche Forschungsanwendungen

Organocatalytic Alkylations and Synthesis

- A new chiral amine catalyst, including derivatives of indoles like 2-(tert-pentyl)-1H-indol-5-amine, has been designed to improve reactivity and selectivity for iminium catalysis. This catalyst facilitates the conjugate addition of various indole systems to a range of alpha,beta-unsaturated aldehydes, aiding in the synthesis of biomedically relevant molecules (Austin & MacMillan, 2002).

Transition Metal-Free Amination

- In studies involving the amination of aryl chlorides, tert-pentyl-indoles were synthesized using potassium tert-butoxide. This method provides an effective approach to pharmacologically significant indoles and anilines (Beller, Breindl, Riermeier, & Tillack, 2001).

Synthesis Using tert-Butyl Sulfinamide

- tert-Butyl sulfinamide has been used as an ammonia surrogate in the palladium-catalyzed amination of aryl bromides and chlorides, enabling the synthesis of indoles and anilines with sensitive functional groups. This includes the synthesis of indoles from 2-halophenols, highlighting its utility in creating compounds with tert-pentyl-indole structures (Prakash, Dibakar, Selvakumar, Ruckmani, & Sivakumar, 2011).

Photocatalytic Cycloaddition

- Photocatalytic [2 + 2] cycloaddition of indoles, including tert-pentyl variants, with alkenes has been achieved under visible light, leading to the formation of sp3-rich cyclobutane-fused scaffolds. This process is significant for drug discovery, offering a wide substrate scope and excellent regio- and diastereoselectivity (Oderinde et al., 2020).

Crystal Structure Analysis

- The crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate, a derivative of tert-pentyl-indole, reveals the presence of intramolecular hydrogen bonding, providing insights into molecular interactions and stability (Sweidan et al., 2019).

Wirkmechanismus

Target of Action

The compound 2-(tert-pentyl)-1H-indol-5-amine, also known as 2-(2-methylbutan-2-yl)-1H-indol-5-amine, is structurally similar to the compound tert-Amyl alcohol (TAA) or 2-methylbutan-2-ol . TAA is known to be a positive allosteric modulator for GABA A receptors . Therefore, it is plausible that 2-(tert-pentyl)-1H-indol-5-amine may also interact with GABA A receptors.

Mode of Action

As a positive allosteric modulator, 2-(tert-pentyl)-1H-indol-5-amine would likely enhance the function of GABA A receptors . This could result in an increase in the frequency or duration of the receptor’s channel openings, thereby enhancing the flow of chloride ions into the neuron and leading to hyperpolarization of the neuron. This would decrease the neuron’s excitability, leading to an overall inhibitory effect on neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound would be the GABAergic pathway . By enhancing the function of GABA A receptors, the compound would increase inhibitory neurotransmission, which could have various downstream effects depending on the specific neural circuits involved.

Pharmacokinetics

Based on its structural similarity to taa, it may have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of 2-(tert-pentyl)-1H-indol-5-amine’s action would likely involve a decrease in neuronal excitability due to enhanced inhibitory neurotransmission . This could potentially result in sedative, anxiolytic, or anticonvulsant effects, among others.

Eigenschaften

IUPAC Name |

2-(2-methylbutan-2-yl)-1H-indol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-13(2,3)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,4,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJIDVCYKRKQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC2=C(N1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-pentyl)-1H-indol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)

![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2406239.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2406246.png)

![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)